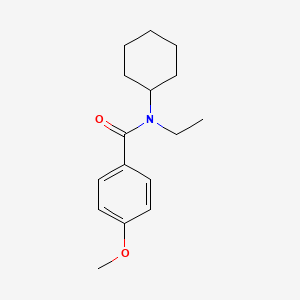

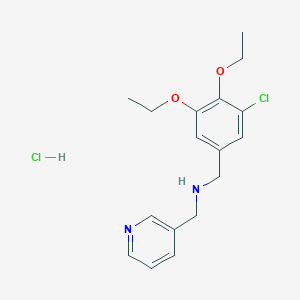

2-cyano-N-(4-fluorophenyl)-3-(2-thienyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acrylamide derivatives involves condensation reactions under specific conditions. For instance, a similar compound, 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, was synthesized from the condensation of equimolar equivalents of specific precursors in boiling ethanol under basic conditions, achieving a 90% yield. This process highlights the importance of selecting appropriate reactants and conditions for achieving high yields and purity in the synthesis of complex acrylamides (Kariuki et al., 2022).

Molecular Structure Analysis

The structure and conformation of such compounds are crucial for understanding their reactivity and properties. Single crystal X-ray diffraction is commonly employed for structural determination, providing detailed insights into the molecular arrangement and interactions within the crystal lattice. For related compounds, X-ray diffraction has revealed supramolecular networks governed by hydrogen bonding and π-π stacking interactions, which play significant roles in stabilizing the molecular structure (Matos et al., 2016).

Chemical Reactions and Properties

Acrylamides such as 2-cyano-N-(4-fluorophenyl)-3-(2-thienyl)acrylamide participate in various chemical reactions, including oxidative cyclization and annulation processes. These reactions can lead to the formation of novel heterocyclic compounds with potential biological and pharmaceutical applications. For example, the oxidative cyclization of certain precursors with unsaturated amides has been utilized to synthesize cyano- and dihydrofuran-carboxamides (Burgaz et al., 2007).

Physical Properties Analysis

The physical properties of acrylamide derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. Differential scanning calorimetry and powder X-ray diffraction are techniques often used to study these properties, providing insights into phase transitions and the material's thermal behavior. The distinct stacking modes and molecular interactions significantly affect the luminescent properties and phase behavior of these compounds (Song et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are critical for the application of acrylamide derivatives in various domains. Studies on the supramolecular assembly and intermolecular interactions, such as hydrogen bonding and π-π stacking, provide valuable information on how these compounds can be utilized and manipulated in chemical syntheses and material science applications (Matos et al., 2016).

科学的研究の応用

Corrosion Inhibition

Research has investigated acrylamide derivatives, including structures similar to 2-cyano-N-(4-fluorophenyl)-3-(2-thienyl)acrylamide, for their effectiveness as corrosion inhibitors. A study on the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives demonstrated these compounds' efficacy, showing maximum efficiencies of up to 86.1% in preventing corrosion, suggesting potential applications in protecting metals against corrosion in acidic environments (Abu-Rayyan et al., 2022).

Mechanofluorochromic Properties

Another area of research focuses on the mechanofluorochromic properties of acrylamide derivatives. A study on 3-aryl-2-cyano acrylamide derivatives revealed distinct optical properties due to their face-to-face stacking mode. These properties are crucial for developing materials with applications in sensing, imaging, and as optical switches (Song et al., 2015).

Oxidative Cyclization

Research on the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides has led to the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides, demonstrating the chemical versatility and potential for creating novel compounds with applications in pharmaceuticals and material science (Burgaz et al., 2007).

Molecular Engineering for Solar Cell Applications

In the field of renewable energy, acrylamide derivatives have been explored for their utility in solar cell applications. A study on organic sensitizers for solar cells highlighted the engineering of molecules with acrylamide structures for high incident photon-to-current conversion efficiency, pointing towards their significant potential in enhancing solar cell performance (Kim et al., 2006).

特性

IUPAC Name |

(E)-2-cyano-N-(4-fluorophenyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2OS/c15-11-3-5-12(6-4-11)17-14(18)10(9-16)8-13-2-1-7-19-13/h1-8H,(H,17,18)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTAQRFRKEHKBIH-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)

![1-(4-methylphenyl)-4-[(4-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5577441.png)

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)